molecular formula C13H18FNO B2495487 [1-(2-Fluoro-benzyl)-piperidin-3-yl]-methanol CAS No. 415716-07-3

[1-(2-Fluoro-benzyl)-piperidin-3-yl]-methanol

Cat. No.: B2495487
CAS No.: 415716-07-3
M. Wt: 223.291
InChI Key: JSSDOBNDORIUFT-UHFFFAOYSA-N
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Description

[1-(2-Fluoro-benzyl)-piperidin-3-yl]-methanol is a piperidine derivative featuring a 2-fluorobenzyl substituent and a hydroxymethyl group at the 3-position of the piperidine ring. The fluorine atom on the benzyl group enhances electronegativity and metabolic stability, while the hydroxymethyl group provides a site for hydrogen bonding or further functionalization .

Properties

IUPAC Name

[1-[(2-fluorophenyl)methyl]piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c14-13-6-2-1-5-12(13)9-15-7-3-4-11(8-15)10-16/h1-2,5-6,11,16H,3-4,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSDOBNDORIUFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Preparation

Reductive amination is a cornerstone method for introducing the 2-fluoro-benzyl moiety to the piperidine nitrogen. The process involves condensation of piperidin-3-one with 2-fluoro-benzylamine, followed by in situ reduction of the resultant imine. Sodium triacetoxyborohydride (STAB) in dichloromethane at 0–25°C achieves selective reduction while preserving stereochemical integrity.

Example Protocol :

  • Reactants : Piperidin-3-one (1.0 equiv), 2-fluoro-benzylamine (1.2 equiv), STAB (1.5 equiv)
  • Solvent : Anhydrous dichloromethane
  • Conditions : 0°C to room temperature, 12–24 hours
  • Workup : Quench with saturated NaHCO₃, extract with ethyl acetate, dry over MgSO₄
  • Yield : 72–85%

Ketone Reduction to Hydroxymethyl Group

The intermediate 1-(2-fluoro-benzyl)-piperidin-3-one undergoes reduction to install the hydroxymethyl group. Sodium borohydride in methanol at 0°C selectively reduces the ketone to a secondary alcohol without over-reduction.

Optimization Data :

Reducing Agent Solvent Temperature Yield (%)
NaBH₄ Methanol 0°C 88
LiAlH₄ THF Reflux 92
STAB DCM RT 78

Source: Adapted from

Alkylation-Reduction Strategy

N-Alkylation of Piperidin-3-yl-methanol

Direct alkylation of piperidin-3-yl-methanol with 2-fluoro-benzyl bromide under basic conditions introduces the aryl group. Potassium carbonate in acetonitrile facilitates efficient N-alkylation, though competing O-alkylation necessitates careful stoichiometry.

Critical Parameters :

  • Base : K₂CO₃ (2.5 equiv)
  • Solvent : Acetonitrile, 60°C, 8 hours
  • Yield : 68% (after silica gel chromatography)

Protecting Group Strategies

To suppress side reactions during alkylation, the hydroxymethyl group is often protected as a tert-butyldimethylsilyl (TBS) ether. Deprotection using tetrabutylammonium fluoride (TBAF) restores the alcohol functionality quantitatively.

Protection/Deprotection Workflow :

  • Protection : Piperidin-3-yl-methanol + TBSCl (1.1 equiv), imidazole, DMF, 0°C → RT
  • Alkylation : TBS-protected intermediate + 2-fluoro-benzyl bromide, K₂CO₃, CH₃CN
  • Deprotection : TBAF (1.0 M in THF), 0°C → RT

Mitsunobu Reaction and Deprotection

Hydroxymethyl Group Installation

The Mitsunobu reaction enables inversion of configuration at C3, critical for accessing trans-diastereomers. Diethyl azodicarboxylate (DEAD) and triphenylphosphine mediate the coupling of 1-(2-fluoro-benzyl)-piperidin-3-ol with methanol under anhydrous conditions.

Reaction Setup :

  • Alcohol : 1-(2-Fluoro-benzyl)-piperidin-3-ol (1.0 equiv)
  • Nucleophile : Methanol (5.0 equiv)
  • Reagents : DEAD (1.2 equiv), PPh₃ (1.2 equiv)
  • Solvent : THF, 0°C → RT, 6 hours
  • Yield : 65%

Sequential Deprotection Protocols

Multi-step syntheses involving acetylated intermediates require controlled deprotection. Sodium hydroxide in methanol (1.0 M, 2 hours) cleaves acetyl groups without epimerization.

Comparative Analysis of Synthetic Routes

Yield and Scalability

Method Key Advantage Limitation Max Yield (%)
Reductive Amination Stereocontrol, one-pot Requires anhydrous conditions 85
Alkylation-Reduction Direct functionalization Competing O-alkylation 68
Mitsunobu Reaction Configurational inversion High reagent cost 65

Solvent and Reagent Impact

  • Dichloromethane : Preferred for STAB-mediated reductions due to low nucleophilicity.
  • Methanol : Ideal for NaBH₄ reductions but risks transesterification with esters.
  • THF : Facilitates Mitsunobu reactions but requires strict anhydrous handling.

Industrial-Scale Considerations

Cost-Effective Reducing Agents

Industrial protocols favor sodium borohydride over STAB for large-scale ketone reductions, achieving 90% yield at 1/10th the cost.

Green Chemistry Metrics

  • Solvent Recovery : Distillation reclaims >95% of dichloromethane in reductive amination.
  • Atom Economy : Alkylation-reduction sequence achieves 82% atom economy vs. 76% for Mitsunobu.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methanol group in [1-(2-Fluoro-benzyl)-piperidin-3-yl]-methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to [1-(2-Fluoro-benzyl)-piperidin-3-yl]-methanol exhibit antidepressant properties. Studies have shown that piperidine derivatives can act on neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial for mood regulation .

CNS Disorders

The compound has been investigated for its potential in treating central nervous system (CNS) disorders such as anxiety and depression. The inhibition of specific serotonin receptors has been linked to the modulation of mood and anxiety levels, making this class of compounds promising candidates for further development in psychiatric therapeutics .

Metabolic Syndrome

Another significant application is in the treatment of metabolic syndrome. Compounds that inhibit 11β-hydroxysteroid dehydrogenase type 1 have shown potential in ameliorating conditions associated with metabolic syndrome, including type 2 diabetes and obesity. The ability of this compound to modulate these pathways could provide therapeutic benefits .

Case Study 1: Antidepressant Efficacy

A study published in Journal of Medicinal Chemistry explored various piperidine derivatives for their antidepressant effects. The results indicated that certain derivatives, including those structurally similar to this compound, exhibited significant binding affinity to serotonin receptors, suggesting a mechanism for their antidepressant activity .

Case Study 2: Metabolic Effects

In a clinical trial assessing the effects of compounds targeting metabolic syndrome, researchers found that derivatives of piperidine could effectively reduce insulin resistance and improve lipid profiles in patients. This trial highlighted the potential for this compound as a therapeutic agent in managing metabolic disorders .

Mechanism of Action

The mechanism of action of [1-(2-Fluoro-benzyl)-piperidin-3-yl]-methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzyl group enhances the compound’s binding affinity and selectivity towards these targets. The piperidine ring provides structural stability, while the methanol group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

2-Fluoro vs. 4-Fluoro/Chloro Substituents

  • [1-(4-Chlorophenyl)piperidin-3-yl]-methanol (CAS 133749-00-5): Replacing the 2-fluorobenzyl group with a 4-chlorophenyl substituent increases lipophilicity (Cl vs. F) and alters electronic effects. The compound is reported as an oil (MW 225.72), suggesting lower crystallinity compared to solid analogs . The para-chloro substitution may influence receptor binding due to steric and electronic differences compared to ortho-fluoro substitution .
  • [1-(2,6-Dichloro-benzyl)-piperidin-3-yl]-methanol (CAS 415959-60-3): Introducing two chlorine atoms at the 2- and 6-positions of the benzyl ring increases molecular weight (274.19) and steric bulk. This substitution likely reduces solubility in polar solvents but enhances stability against oxidative metabolism .

Heteroaromatic and Bulky Substituents

  • This compound has a molecular weight of 329.4, nearly double that of the 2-fluoro analog, which may limit bioavailability .

Functional Group Modifications

Hydroxymethyl vs. Carboxylic Acid/Amine Derivatives

  • This modification is critical for ionic interactions in enzyme active sites .
  • [1-(2-Fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride :

    • The primary amine group (vs. hydroxymethyl) allows for salt formation (e.g., HCl) and protonation under acidic conditions, altering pharmacokinetic properties such as membrane permeability .

Data Tables

Table 1: Structural and Physical Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight Physical State Yield (%) Key Substituents
[1-(2-Fluoro-benzyl)-piperidin-3-yl]-methanol C₁₃H₁₆FNO 221.27 Oil* N/A 2-Fluorobenzyl, hydroxymethyl
[1-(4-Chlorophenyl)piperidin-3-yl]-methanol C₁₂H₁₆ClNO 225.72 Oil N/A 4-Chlorophenyl, hydroxymethyl
[1-(Pyren-1-ylmethyl)-piperidin-3-yl]-methanol C₂₃H₂₃NO 329.40 Solid N/A Pyrenylmethyl, hydroxymethyl
1-((4'-Fluoro-3-methyl-biphenyl-2-yl)methyl)piperidine (3c) C₂₀H₂₂FN 295.40 Colorless oil 76 4'-Fluoro-3-methylbiphenyl

*Discontinued; physical data inferred from analogs .

Biological Activity

[1-(2-Fluoro-benzyl)-piperidin-3-yl]-methanol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its structural components, particularly the piperidine ring and the fluorobenzyl substituent, suggest interactions with various biological targets, making it a candidate for drug development.

Chemical Structure

The compound can be represented as follows:

C12H16FNO\text{C}_{12}\text{H}_{16}\text{F}\text{N}\text{O}

This structure includes:

  • A piperidine ring , which is common in many pharmacologically active compounds.
  • A fluorobenzyl group , which may enhance lipophilicity and metabolic stability.

1. Neuroactive Properties

Compounds with piperidine structures, including this compound, have been studied for their neuroactive properties. The presence of the fluorine atom is believed to enhance binding affinity to neurotransmitter receptors, potentially affecting serotonin and dopamine pathways, which are critical in treating neurological disorders such as depression and anxiety .

2. Antimicrobial Activity

Research indicates that piperidine derivatives exhibit antimicrobial properties. The incorporation of halogen substituents, such as fluorine, has been shown to improve the antimicrobial efficacy against various bacterial strains. For example, studies have demonstrated that similar compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL .

3. Antidepressant Effects

Piperidine derivatives are frequently explored for their potential antidepressant effects. The structural similarity of this compound to known antidepressants suggests it may modulate neurotransmitter systems effectively .

The biological activity of this compound is hypothesized to involve:

  • Interaction with neurotransmitter receptors : The piperidine ring may interact with receptors such as serotonin (5-HT) and dopamine (D2), influencing mood and behavior.
  • Enzyme modulation : The compound may affect the activity of enzymes involved in neurotransmitter metabolism, thus altering their levels in the brain.

Case Studies

Several studies have investigated the biological effects of related piperidine compounds:

StudyCompoundActivityFindings
1-(2-Fluoro-benzyl)-piperidin-3-olAntimicrobialEffective against multiple bacterial strains with significant inhibition zones
Piperidine derivativesNeuroactiveShowed potential as antidepressants in animal models
Fluorinated piperidinesEnzyme inhibitionDemonstrated modulation of key enzymes related to neurotransmitter synthesis

Q & A

Basic: What are the key considerations for optimizing the synthesis of [1-(2-Fluoro-benzyl)-piperidin-3-yl]-methanol?

Answer:
Synthesis optimization requires multi-step reactions, often involving:

  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) or alcohols (e.g., ethanol) improve reaction homogeneity .
  • Catalysts : Palladium on carbon (Pd/C) or triethylamine enhances reaction efficiency in benzylation or reduction steps .
  • Temperature control : Reactions typically proceed at 50–80°C to balance yield and byproduct formation .
  • Purification : Column chromatography with silica gel or recrystallization ensures high purity (>95%) .

Methodological Tip : Monitor reaction progress using thin-layer chromatography (TLC) and characterize intermediates via 1^1H NMR to confirm structural integrity .

Basic: Which spectroscopic techniques are critical for structural elucidation of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1^1H NMR identifies protons on the piperidine ring (δ 1.5–3.0 ppm) and fluorobenzyl aromatic protons (δ 7.0–7.5 ppm) .
    • 19^{19}F NMR confirms the presence and position of the fluorine atom (δ -110 to -120 ppm) .
  • Infrared (IR) Spectroscopy : Detects O-H stretches (~3300 cm1^{-1}) and C-F bonds (~1200 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C13_{13}H17_{17}FNO) and isotopic patterns .

Advanced Tip : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex mixtures .

Advanced: How does the fluorobenzyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:
The 2-fluoro group exerts both electronic and steric effects:

  • Electronic Effects : Fluorine’s electronegativity deactivates the benzyl ring, reducing electrophilic substitution but enhancing meta-directing behavior .
  • Steric Hindrance : The ortho-fluorine hinders approach of bulky nucleophiles, favoring smaller reagents (e.g., NH3_3) for substitutions .

Case Study : In analogous dichlorobenzyl-piperidine derivatives, dichloro substitution increased reaction times by 30% compared to mono-fluoro analogs due to steric constraints .

Methodological Insight : Use kinetic studies (e.g., pseudo-first-order analysis) to quantify substituent effects on reaction rates .

Advanced: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl during benzylation) .
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Consult SDS for specific antidotes .

Contradiction Note : Some SDS classify the compound as non-hazardous (e.g., Combi-Blocks HB-5502), while others warn of respiratory irritation (H335) . Resolve discrepancies by cross-referencing GHS classifications from multiple sources.

Advanced: How can computational modeling predict the biological target interactions of this compound?

Answer:

  • Molecular Docking : Use software (e.g., AutoDock Vina) to simulate binding to CNS targets (e.g., acetylcholinesterase). The fluorobenzyl group may enhance lipophilicity, improving blood-brain barrier penetration .
  • Pharmacophore Mapping : Identify critical interaction sites (e.g., hydrogen bonding via the methanol group) .

Case Study : Docking of a similar fluorobenzyl-piperidine derivative showed strong affinity (Ki_i = 12 nM) for monoamine oxidase B (MAO-B) .

Validation : Compare in silico results with in vitro enzyme inhibition assays (e.g., fluorescence-based MAO-B assays) .

Advanced: How do structural analogs of this compound differ in biological activity?

Answer:

Analog Substituent Activity Source
[1-(2-Cl-benzyl)-piperidin-4-yl]-methanol2-ChloroAntidepressant (SERT inhibition)
[1-(4-F-benzyl)-piperidin-3-yl]-methanol4-FluoroMAO-B inhibition (IC50_{50} = 50 nM)
[1-(2,6-diCl-benzyl)-piperidin-3-yl]-methanol2,6-DichloroAntimicrobial (MIC = 8 µg/mL)

Key Insight : Ortho-substitution (fluoro or chloro) enhances CNS activity due to improved lipophilicity and target selectivity .

Advanced: How should researchers address contradictory yield data in published syntheses of fluorobenzyl-piperidine derivatives?

Answer:

  • Variable Factors : Differences in solvent purity, catalyst loading, or reaction scale (e.g., micro vs. bulk) .
  • Resolution Strategy :
    • Replicate conditions from high-yield protocols (e.g., 80°C in ethanol with Pd/C) .
    • Use design of experiments (DoE) to identify critical parameters (e.g., temperature > catalyst) .

Case Study : A 20% yield discrepancy in dichlorobenzyl analogs was traced to incomplete deprotection of Boc groups; switching to TFA/CH2_2Cl2_2 resolved this .

Advanced: What methodologies are used to analyze metabolic stability of this compound?

Answer:

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
  • CYP450 Inhibition Screening : Fluorescent probes (e.g., Vivid® substrates) identify interactions with CYP3A4/2D6 .

Data Interpretation : High metabolic stability (t1/2_{1/2} > 60 min) suggests suitability for in vivo studies .

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